
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the tetrahydroisoquinoline family of alkaloids. This compound has been found to have potential applications in scientific research due to its unique chemical structure and properties.
作用機序
The mechanism of action of 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the expression of inflammatory cytokines, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects on cancer cells, particularly on breast cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as an anti-cancer agent. This compound has been found to have cytotoxic effects on cancer cells, particularly on breast cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited availability. Further research is needed to develop more efficient synthesis methods for this compound.
将来の方向性
There are several future directions for research on 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of its potential as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a treatment for cancer. Additionally, more research is needed to explore the anti-inflammatory properties of this compound and its potential as a treatment for inflammatory diseases.
合成法
The synthesis of 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One method involves the condensation of 2-methyl-2-butenal and 2,3-dimethoxyphenethylamine in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethoxyphenethylamine with 2-methyl-2-butenyl chloride in the presence of a base. Both methods result in the formation of 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline with good yields.
科学的研究の応用
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline has been found to have potential applications in scientific research. One of the main areas of research is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, particularly on breast cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
6,7-dimethoxy-2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-5-12(2)10-17-7-6-13-8-15(18-3)16(19-4)9-14(13)11-17/h5,8-9H,6-7,10-11H2,1-4H3/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDYIFVRAZPHHA-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5819639.png)
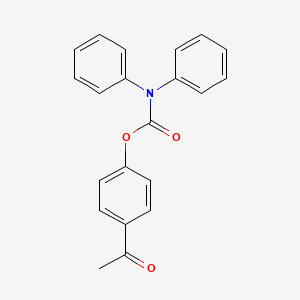
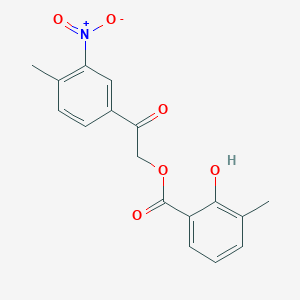
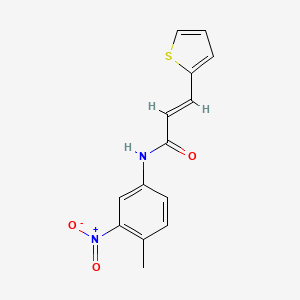
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)
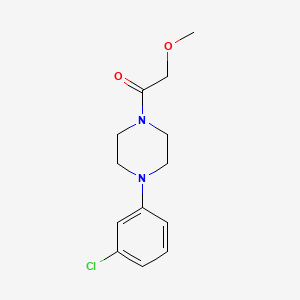
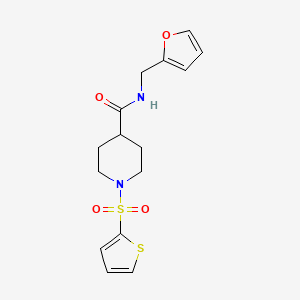
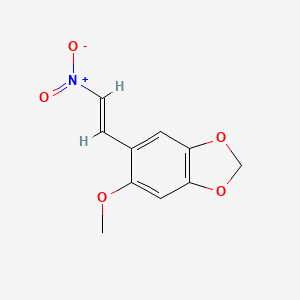
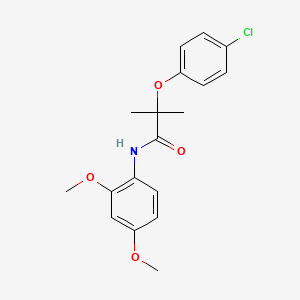
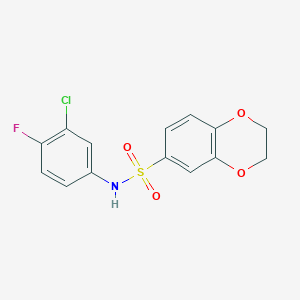

![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)
![ethyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5819715.png)
![N,N-dimethyl-N'-[2-(4-morpholinyl)-2-oxoethyl]-N'-phenylsulfamide](/img/structure/B5819740.png)